molecular formula C17H27N3O3S2 B2986918 N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide CAS No. 2415509-30-5

N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide

Cat. No.: B2986918
CAS No.: 2415509-30-5
M. Wt: 385.54
InChI Key: JWKODQYCBHTBKE-UHFFFAOYSA-N
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Description

N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide is a complex organic compound that features a piperidine ring, a benzamide moiety, and both dimethylsulfamoyl and ethylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of a suitable amine with a sulfonyl chloride to introduce the dimethylsulfamoyl group This is followed by the alkylation of the piperidine ring with a benzyl halide to form the benzamide moiety

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide can undergo a variety of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The dimethylsulfamoyl and ethylsulfanyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide
  • N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylphenylacetamide

Uniqueness

N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide is unique due to the presence of both the dimethylsulfamoyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s solubility, stability, and binding interactions compared to similar compounds.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S2/c1-4-24-16-8-6-5-7-15(16)17(21)18-13-14-9-11-20(12-10-14)25(22,23)19(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKODQYCBHTBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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